Hidrocloruro de Sematilide

Descripción general

Descripción

Sematilide hydrochloride is a class III antiarrhythmic agent developed for the treatment of arrhythmias. It functions by blocking the inward rectifier potassium channel (IK1), which plays a crucial role in cardiac repolarization . Despite its promising initial results, the further development of sematilide hydrochloride was discontinued .

Aplicaciones Científicas De Investigación

Sematilide hydrochloride has been extensively studied for its antiarrhythmic properties. It has shown efficacy in inhibiting arrhythmias induced by various stimuli in animal models . Additionally, it has been used in research to study the electrophysiologic actions of class III antiarrhythmic agents in humans . Its selective inhibition of the delayed rectifier potassium current makes it a valuable tool in cardiac electrophysiology research .

Mecanismo De Acción

Target of Action

Sematilide hydrochloride, also known as CK-1752 hydrochloride, is a class III antiarrhythmic agent . Its primary target is the delayed rectifier potassium current (I Kr) channel . This channel plays a crucial role in the repolarization phase of the cardiac action potential .

Result of Action

The molecular and cellular effects of Sematilide hydrochloride’s action include the prolongation of the cardiac action potential and refractoriness . These effects can be beneficial in treating arrhythmias by reducing the heart’s susceptibility to abnormal rhythms .

Action Environment

The action, efficacy, and stability of Sematilide hydrochloride can be influenced by various environmental factors. It’s important to note that like all drugs, the effectiveness of Sematilide hydrochloride can be affected by factors such as the patient’s overall health, presence of other medications, and individual genetic variations .

Análisis Bioquímico

Biochemical Properties

Sematilide hydrochloride interacts with the IKr channel, a type of potassium ion channel . This interaction is crucial in its role as an antiarrhythmic agent . The compound exerts its effects by inhibiting the delayed rectifier K+ current in a concentration-dependent manner .

Cellular Effects

In the cellular context, Sematilide hydrochloride influences cell function by altering the activity of the IKr channel This can impact various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

Sematilide hydrochloride exerts its effects at the molecular level primarily through its interaction with the IKr channel . It acts as a blocker for this channel, inhibiting the delayed rectifier K+ current . This action can lead to changes in cellular activity and function, contributing to its role as an antiarrhythmic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sematilide hydrochloride involves several steps:

Formation of Sulfonamide: The reaction between benzocaine (ethyl 4-aminobenzoate) and mesyl chloride produces ethyl 4-(methylsulfonamido)benzoate.

Base Saponification: This intermediate undergoes base saponification followed by the removal of water to yield 4-(methylsulfonyl)amino]benzoic acid sodium salt.

Halogenation: The sodium salt is then halogenated with thionyl chloride to form 4-[(methylsulfonyl)amino]benzoyl chloride.

Amide Formation: Finally, the amide formation with N,N-diethylethylenediamine completes the synthesis of sematilide.

Industrial Production Methods

Industrial production methods for sematilide hydrochloride are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and reduced reaction times.

Análisis De Reacciones Químicas

Types of Reactions

Sematilide hydrochloride primarily undergoes substitution reactions due to the presence of functional groups like the sulfonamide and amide moieties.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions typically involve nucleophiles attacking the electrophilic centers in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Comparación Con Compuestos Similares

Sematilide hydrochloride is similar to other class III antiarrhythmic agents like amiodarone, sotalol, and dofetilide. it is unique in its selective inhibition of the inward rectifier potassium channel (IK1), whereas other agents may have broader effects on multiple ion channels . This selectivity potentially reduces the risk of side effects associated with non-selective ion channel blockers.

List of Similar Compounds

Amiodarone: A widely used class III antiarrhythmic agent with multiple ion channel blocking effects.

Sotalol: Another class III agent that also has beta-blocking properties.

Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (IKr).

Azimilide: Blocks both rapid and slow potassium channel components.

Actividad Biológica

Sematilide hydrochloride, a class III antiarrhythmic agent, has garnered attention for its selective inhibition of the rapidly activating delayed rectifier potassium current (IKr). This compound is primarily utilized in the management of cardiac arrhythmias. This article delves into the biological activity of sematilide hydrochloride, emphasizing its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

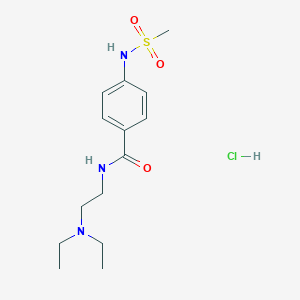

Sematilide hydrochloride (chemical formula: C14H24ClN3O3S) acts by blocking the IKr channels, which are crucial for cardiac repolarization. By inhibiting these channels, sematilide prolongs the action potential duration and refractory period in cardiac tissues, thereby reducing the likelihood of arrhythmias. This mechanism is particularly beneficial in conditions like atrial fibrillation and ventricular tachycardia.

Pharmacokinetics

A study on the pharmacokinetics of sematilide hydrochloride indicated that after administration (both intravenous and oral), the drug exhibits significant bioavailability and renal clearance. Key findings from this study include:

- Bioavailability : The mean bioavailability was recorded at 0.47 (±0.15).

- Renal Clearance : Renal clearance rates were 250 (±41) ml/min for intravenous and 222 (±44) ml/min for oral administration.

- Excretion : Approximately 75.1% of the intravenous dose and 36.0% of the oral dose was excreted unchanged in urine .

Case Study: QT Interval Effects

A clinical study focusing on the effects of sematilide on the QT interval demonstrated that:

- QTc Interval Prolongation : A maximum effect on QTc of 12% was observed with a delay of 14 minutes after intravenous infusion.

- Hysteresis : The relationship between plasma concentration and QTc interval exhibited a counterclockwise hysteresis, indicating complex pharmacodynamic behavior .

In Vitro Studies

In vitro studies have shown that sematilide hydrochloride selectively inhibits IKr channels in a concentration-dependent manner. This property is critical for its effectiveness as an antiarrhythmic agent. The following table summarizes key findings from in vitro experiments:

| Study Reference | Concentration (µM) | % Inhibition of IKr | Notes |

|---|---|---|---|

| 1 | 30 | Initial screening | |

| 10 | 70 | Significant inhibition | |

| 50 | >90 | Complete blockade observed |

Safety and Tolerability

Sematilide hydrochloride has been reported to be well-tolerated in clinical settings, with minimal adverse effects noted during trials. Commonly reported side effects include mild gastrointestinal disturbances and transient hypotension during intravenous administration .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXAJGDKHKNFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049016 | |

| Record name | Sematilide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101526-62-9 | |

| Record name | Sematilide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sematilide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMATILIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges were encountered during the development of a tablet formulation for Sematilide Hydrochloride, and how did the Moisture-Activated Dry Granulation (MADG) method address these challenges?

A1: Sematilide Hydrochloride, being a cohesive and fluffy drug, posed challenges in developing a suitable tablet formulation []. Direct compression resulted in poor flowability of the powder blend, affecting content uniformity in the final tablets. The MADG method proved advantageous in overcoming this challenge. It produced granules with excellent flowability, comparable to those obtained through conventional wet granulation or dry granulation using a roller compactor []. Tablets produced using the MADG method exhibited superior content uniformity compared to those made using materials processed through wet or dry granulation [].

Q2: How is the concentration of Sematilide Hydrochloride in biological samples determined?

A2: A high-performance liquid chromatography (HPLC) method has been developed to determine Sematilide Hydrochloride levels in human plasma []. The method involves adding an internal standard to the plasma sample, adjusting the pH to 8.5, and extracting the drug using a solution of 7.5% isopropanol in methylene chloride []. After separation from other components in the sample using reversed-phase HPLC, the concentration is determined by UV detection at 254 nm []. This method demonstrates linearity within a concentration range of 12-2400 ng/mL when 0.5 mL plasma aliquots are analyzed [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.